molecular formula C18H11ClF3N5OS B2839709 3-chloro-2-{[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}-5-(trifluoromethyl)pyridine CAS No. 338775-15-8

3-chloro-2-{[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}-5-(trifluoromethyl)pyridine

Cat. No.: B2839709
CAS No.: 338775-15-8
M. Wt: 437.83
InChI Key: KIMKGQVCXHWZFA-UHFFFAOYSA-N
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Description

The compound 3-chloro-2-{[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}-5-(trifluoromethyl)pyridine features a pyridine core substituted with a chloro group at position 3, a trifluoromethyl group at position 5, and a sulfanyl-linked [1,2,4]triazolo[1,5-a]pyrimidine moiety at position 2. The triazolo-pyrimidine ring is further substituted with a 4-methoxyphenyl group at position 3.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N5OS/c1-28-12-4-2-10(3-5-12)14-6-7-23-16-25-17(26-27(14)16)29-15-13(19)8-11(9-24-15)18(20,21)22/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMKGQVCXHWZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)SC4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-{[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}-5-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions involving chlorination and trifluoromethylation.

    Thioether Formation: The pyridine derivative is then reacted with a thiol compound to form the thioether linkage.

    Triazole Ring Formation: The triazole ring is constructed through cyclization reactions involving hydrazine derivatives.

    Pyrimidine Ring Formation: The final step involves the formation of the pyrimidine ring through condensation reactions with appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-{[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula: C₁₈H₁₁ClF₃N₅OS
  • Molecular Weight: 437.83 g/mol
  • Structural Features: The compound features a triazolo-pyrimidine core with a trifluoromethyl group and a methoxyphenyl substituent, which may contribute to its biological activity.

Medicinal Chemistry Applications

  • Anticancer Activity:
    • The compound has been studied for its potential as an inhibitor of specific protein kinases involved in cancer progression, particularly p38 mitogen-activated protein kinase (p38 MAPK). Inhibitors of this pathway have shown promise in reducing tumor growth and metastasis in various cancer models .
    • Case studies indicate that compounds with similar structural motifs exhibit selective cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar properties.
  • Antimicrobial Properties:
    • Research has indicated that compounds containing the triazole moiety can exhibit antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, making it a candidate for further exploration as an antimicrobial agent .
  • Neuroprotective Effects:
    • The triazolo-pyrimidine framework is associated with neuroprotective effects in various neurological disorders. Compounds with similar structures have been shown to modulate neuroinflammatory pathways and protect neuronal cells from apoptosis . This suggests potential applications in treating neurodegenerative diseases.

Biological Research Applications

  • Targeted Drug Delivery:
    • The unique structural features of this compound allow for modifications that can enhance its solubility and bioavailability, which are critical for drug formulation. Research into nanoparticle systems incorporating such compounds is ongoing to improve targeted delivery mechanisms .
  • Biochemical Assays:
    • As a novel chemical entity, it can be utilized in biochemical assays to study enzyme interactions and pathways involving sulfhydryl groups due to the presence of the sulfanyl moiety. This could provide insights into redox biology and related therapeutic areas.

Data Table: Summary of Applications

Application AreaPotential UsesReferences
Anticancer ActivityInhibition of p38 MAPK; reduction of tumor growth
Antimicrobial PropertiesInhibition of bacterial growth
Neuroprotective EffectsModulation of neuroinflammation
Targeted Drug DeliveryEnhancements in solubility and bioavailability
Biochemical AssaysStudy of enzyme interactions

Case Studies and Findings

  • A study on structurally related compounds demonstrated significant inhibition of cancer cell proliferation through p38 MAPK pathways, highlighting the importance of molecular structure in determining biological activity.
  • Another investigation into the antimicrobial properties of similar triazole derivatives revealed effective inhibition against Gram-positive bacteria, indicating potential for this compound's application in antibiotic development.

Mechanism of Action

The mechanism of action of 3-chloro-2-{[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its chemical structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Core Heterocycles

The target compound’s triazolo[1,5-a]pyrimidine core differentiates it from analogs with pyrazolo[1,5-a]pyrimidine or pyrrolo-thiazolo-pyrimidine systems. Key analogs include:

Compound A (CAS 338420-94-3):
  • Structure: 6-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
  • Key Differences:
    • Replaces the triazolo[1,5-a]pyrimidine core with pyrazolo[1,5-a]pyrimidine.
    • Lacks the sulfanyl bridge; instead, the pyridine and pyrazolo-pyrimidine are directly bonded.
  • Impact: The pyrazolo core may alter electronic properties, solubility, and binding interactions compared to the triazolo system .
Compound B ():
  • Structure: Features a pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine core with chloro and methoxyphenyl substituents.
  • Key Differences:
    • More complex fused-ring system.
    • Includes a thiazolo ring instead of triazolo.
  • Impact: Increased steric bulk may reduce bioavailability compared to the target compound .
Compound C ():
  • Structure: 7-(3-(4-Methoxyphenyl)pyrrolidin-1-yl)-5-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidine.
  • Key Differences:
    • Substitutes the sulfanyl-pyridine group with a pyrrolidine moiety.
    • Retains the triazolo-pyrimidine core.
  • Impact: The pyrrolidine group may enhance solubility but reduce metabolic stability .

Substituent Effects

  • Trifluoromethyl Group: Present in both the target compound and Compound A. This group is known to enhance lipophilicity and metabolic stability .
  • 4-Methoxyphenyl Group: Common in the target compound, Compound A, and Compound C. The methoxy group can improve membrane permeability but may introduce susceptibility to demethylation .
  • Sulfanyl Bridge: Unique to the target compound. This linkage could influence redox properties and intermolecular interactions .

Physicochemical and Spectral Properties

  • NMR Analysis (): The target compound’s chemical shifts in regions A (positions 39–44) and B (positions 29–36) would likely differ from analogs due to substituent-induced electronic effects .
  • Molecular Weight and H-Bonding:
    • Target Compound: Molecular weight ~465 g/mol (estimated); H-bond acceptors = 7 (similar to Compound A).
    • Compound A: Molecular weight = 404.8 g/mol; H-bond acceptors = 7 .

Tabulated Comparison of Key Compounds

Property Target Compound Compound A (CAS 338420-94-3) Compound C
Core Structure [1,2,4]Triazolo[1,5-a]pyrimidine Pyrazolo[1,5-a]pyrimidine [1,2,4]Triazolo[1,5-a]pyrimidine
Key Substituents Cl, CF₃, 4-MeOPh, sulfanyl bridge Cl, CF₃, 4-MeOPh Pyrrolidine, pyridyl, 4-MeOPh
Molecular Weight ~465 g/mol (est.) 404.8 g/mol ~430 g/mol (est.)
H-Bond Acceptors 7 7 6
Synthetic Route Nucleophilic substitution/coupling Suzuki coupling Nucleophilic aromatic substitution

Research Implications

  • Structural Insights: The triazolo-pyrimidine core and sulfanyl bridge in the target compound offer unique opportunities for tuning bioactivity and pharmacokinetics.
  • Synthetic Challenges: Complex heterocycles require advanced coupling strategies (e.g., Suzuki reactions, ) or chlorination steps () .
  • Biological Potential: Analogous compounds (e.g., ’s anti-tubercular triazolopyrimidines) suggest possible antimicrobial or kinase-inhibitory applications for the target compound .

Biological Activity

The compound 3-chloro-2-{[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}-5-(trifluoromethyl)pyridine (hereafter referred to as "the compound") is a novel synthetic derivative that integrates a triazole-pyrimidine scaffold with potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a triazolo-pyrimidine core with a trifluoromethyl group and a sulfanyl moiety. The presence of the methoxyphenyl group enhances its lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains. A study highlighted that triazole derivatives often demonstrate higher potency against resistant strains compared to traditional antibiotics. For instance, compounds similar to our target exhibited minimum inhibitory concentrations (MIC) as low as 0.046 μM against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

The compound's triazolo-pyrimidine structure is associated with anticancer properties. In vitro studies have shown that related triazole derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer). For example, a related compound with a similar scaffold demonstrated cytotoxic activity with IC50 values in the low micromolar range . The mechanism of action is believed to involve the inhibition of key enzymes involved in cell proliferation and survival.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrimidine derivatives has been documented extensively. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in cellular models . The specific compound's ability to modulate these pathways remains to be elucidated but is a promising area for future investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of the compound. Key findings include:

  • Substituent Effects : The presence of electron-donating groups such as methoxy enhances antibacterial activity by stabilizing the active conformation of the molecule .
  • Positioning of Functional Groups : Variations in the placement of substituents on the triazole or pyrimidine rings can significantly impact potency and selectivity against specific pathogens or cancer types .

Case Studies

  • Antibacterial Evaluation : A series of triazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the N4 position of the triazole ring could enhance antibacterial activity significantly .
  • Cancer Cell Line Studies : In a comparative study involving multiple triazole derivatives, one compound demonstrated an IC50 value of 12 μM against MCF-7 cells, highlighting how structural variations can lead to substantial differences in efficacy .

Q & A

Q. What are the key synthetic strategies for preparing this compound, and how do reaction conditions impact yield?

The synthesis typically involves oxidative cyclization of hydrazine intermediates or multi-step coupling reactions to assemble the triazolopyrimidine core. For example, sodium hypochlorite in ethanol at room temperature can oxidize hydrazines to form the triazole ring (73% yield) . Solvent choice (e.g., ethanol vs. DMF) and reaction time (3–24 hours) significantly affect yield and purity. Refluxing with phosphorus oxychloride or using dehydrating agents like DDQ may also be employed but require careful handling due to toxicity .

Q. How is the compound characterized post-synthesis, and what analytical methods are critical?

Characterization relies on NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, mass spectrometry for molecular weight verification, and IR spectroscopy to identify functional groups like sulfanyl (-S-) or trifluoromethyl (-CF₃). X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation, as seen in related triazolopyrimidines . Purity is assessed via HPLC with UV detection at 254 nm .

Q. What structural features influence its reactivity and biological activity?

The chloro and trifluoromethyl groups enhance electrophilic substitution reactivity, while the 4-methoxyphenyl moiety increases lipophilicity, potentially improving membrane permeability. The sulfanyl bridge (-S-) may act as a hydrogen-bond acceptor or participate in redox reactions, influencing interactions with biological targets like enzymes or receptors .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges) or impurity profiles of synthesized batches. To address this:

  • Standardize biological assays using positive controls (e.g., known kinase inhibitors for kinase studies).
  • Perform batch-to-batch purity analysis via LC-MS and adjust synthetic protocols to minimize side products .
  • Use computational docking to compare binding modes across studies and identify structural determinants of activity .

Q. What strategies optimize reaction conditions for higher yields or selectivity?

Employ Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and stoichiometry. For example:

  • A 3² factorial design can optimize sodium hypochlorite concentration and reaction time .
  • Switch to greener solvents (e.g., ethanol or water) to improve sustainability without compromising yield .
  • Use flow chemistry for precise control over exothermic reactions, reducing side product formation .

Q. How can computational methods elucidate the compound’s mechanism of action?

Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like viral proteases or kinases by aligning the compound’s 3D structure (generated from SMILES/InChI data) into active sites . Molecular dynamics simulations (e.g., GROMACS) assess stability of ligand-receptor complexes over time, while QSAR models correlate substituent effects (e.g., -CF₃ vs. -OCH₃) with activity .

Q. What stability challenges arise under varying storage or experimental conditions?

The compound’s sulfanyl group may oxidize under prolonged exposure to air, forming disulfides. Mitigation strategies include:

  • Storing under inert gas (N₂/Ar) at -20°C in amber vials.
  • Avoiding high temperatures (>80°C) during synthesis to prevent decomposition of the trifluoromethyl group .
  • Conducting accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways via LC-MS .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-2-{[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-chloro-2-{[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]sulfanyl}-5-(trifluoromethyl)pyridine

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